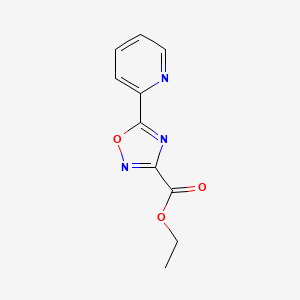

Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1342721-98-5) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a pyridin-2-yl group and at position 3 with an ethyl carboxylate ester. This structure combines the aromatic π-system of pyridine with the electron-deficient 1,2,4-oxadiazole ring, rendering the compound a versatile scaffold for pharmaceutical and materials science applications. Its molecular formula is C₁₁H₁₀N₄O₃, with a molecular weight of 246.22 g/mol .

Properties

IUPAC Name |

ethyl 5-pyridin-2-yl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYJQJBAKOHQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthetic route involves the cyclocondensation of pyridine-2-carboxamide oxime (I ) with ethyl chlorooxoacetate (II ) in acetonitrile under basic conditions (triethylamine, TEA). The mechanism proceeds via nucleophilic attack of the oxime’s hydroxyl oxygen on the carbonyl carbon of ethyl chlorooxoacetate, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.

Reaction Equation:

$$

\text{Pyridine-2-carboxamide oxime} + \text{Ethyl chlorooxoacetate} \xrightarrow[\text{Acetonitrile, TEA}]{\Delta} \text{Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate} + \text{HCl}

$$

Optimized Reaction Conditions

Key parameters from analogous syntheses include:

Procedure:

- Oxime Preparation : Pyridine-2-carboxamide (1.0 eq) is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 4 hours.

- Cyclocondensation : The oxime (1.0 eq), TEA (1.5 eq), and ethyl chlorooxoacetate (1.2 eq) are refluxed in acetonitrile. Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 30:1).

Yield : 84.56% (white solid, mp 112–113°C).

Alternative Pathways and Comparative Analysis

Hydrazide Cyclization with Carbon Disulfide

A less common method involves reacting pyridine-2-carbohydrazide with carbon disulfide under basic conditions to form 5-pyridyl-1,3,4-oxadiazole-2-thiol intermediates, which are subsequently functionalized. However, this route is prone to side reactions (e.g., triazole formation at >80°C) and requires stringent temperature control.

Key Limitations :

Convergent Synthesis via Preformed Heterocycles

Source describes a modular approach for oxadiazole-pyridine hybrids, where pre-synthesized oxadiazole and pyridine units are coupled via Suzuki-Miyaura cross-coupling. While effective for complex derivatives, this method is impractical for the target compound due to excessive steps and cost.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

Physicochemical and Pharmacokinetic Profiling

Lipinski’s rule compliance (Table 1) ensures drug-likeness:

| Parameter | Value | Lipinski Threshold |

|---|---|---|

| Molecular Weight | 219.20 | ≤500 |

| c Log P | 1.84 | ≤5 |

| H-Bond Donors | 0 | ≤5 |

| H-Bond Acceptors | 5 | ≤10 |

| Rotatable Bonds | 4 | ≤10 |

| % Absorption | 91.12 | — |

Interpretation : The compound exhibits excellent membrane permeability and oral bioavailability potential.

Industrial-Scale Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.

Scientific Research Applications

Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution at Position 5 of the Oxadiazole Ring

The substituent at position 5 significantly influences electronic properties, solubility, and biological activity. Below is a comparative analysis of key analogs:

Hybrid Heterocyclic Systems

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate (CAS: 1098394-64-9) integrates a thiazole ring with the oxadiazole-pyridine system. Its molecular formula is C₁₃H₁₀N₄O₃S (MW: 302.31), and the sulfur atom in the thiazole enhances π-conjugation and redox activity, making it suitable for optoelectronic materials .

Reactivity and Stability

- Hydrolysis Sensitivity : Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate undergoes ester hydrolysis to yield carboxylic acid derivatives under basic conditions, a property exploited in prodrug synthesis . In contrast, the pyridin-2-yl substituent in the target compound may stabilize the ester against hydrolysis due to electron-withdrawing effects.

- Thermal Stability : Cyclopropyl-substituted analogs (e.g., Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate) exhibit enhanced thermal stability due to the rigid cyclopropane ring .

Biological Activity

Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1342721-98-5) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol. The compound features a pyridine ring attached to an oxadiazole moiety, which is known for its role in various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate carboxylic acids and hydrazides under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazoles exhibit potent anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed significant cytotoxicity against human leukemia cell lines (CEM-13 and U937) with IC50 values in the sub-micromolar range .

The mechanism by which this compound induces apoptosis in cancer cells involves upregulation of p53 and activation of caspase pathways. Western blot analyses have confirmed increased levels of cleaved caspase-3 in treated cells, indicating activation of apoptotic pathways .

Inhibition of Enzymatic Activity

In addition to its anticancer activity, this compound has been evaluated for its ability to inhibit various enzymes related to cancer progression:

- α-Amylase Inhibition : Preliminary studies indicate that ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole derivatives can inhibit α-amylase activity, which may have implications for diabetes management .

Study on Antitumor Activity

A recent study investigated the antitumor efficacy of several oxadiazole derivatives including this compound. The results indicated that structural modifications could enhance biological activity:

-

Modification with Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (EWGs) significantly improved the anticancer activity of oxadiazole derivatives.

Compound IC50 (nM) Notable Features Compound A 89 EWG at meta position Compound B 0.75 Selective for cancer-related CA

This suggests that further structural optimization could yield more potent anticancer agents based on the oxadiazole framework.

Q & A

Q. What is the structural significance of Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate in medicinal chemistry?

The compound combines a 1,2,4-oxadiazole ring with a pyridine moiety, which synergistically enhances its bioactivity. The oxadiazole ring acts as a bioisostere for carboxylic acid or ester groups, improving metabolic stability, while the pyridine moiety facilitates interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding and π-π stacking . This structural hybrid is common in antimicrobial and anticancer agents, as demonstrated by analogs like ethyl 5-(thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, which inhibits bacterial growth via enzyme disruption .

Q. What are the common synthetic routes for preparing this compound?

A typical synthesis involves:

Cyclization : Reacting a nitrile precursor with hydroxylamine to form the oxadiazole ring.

Esterification : Introducing the ethyl ester group via reaction with ethyl chloroformate.

Functionalization : Attaching the pyridin-2-yl substituent using Suzuki-Miyaura coupling or nucleophilic substitution .

Example: Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate was synthesized via condensation of ethyl oxalyl chloride with 2-ethoxybenzoyl chloride, followed by cyclization (yield: 8–94%) .

Q. What safety precautions are recommended when handling this compound?

Based on structurally similar oxadiazoles (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate):

- Hazards : Harmful if swallowed (H302), skin/eye irritation (H315, H319), respiratory irritation (H335) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and rinse eyes with water for 15 minutes upon contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .

- Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings to attach pyridinyl groups (optimized temperature: 80–100°C) .

- Purification : Chromatography or recrystallization improves purity, critical for biological assays .

Example: A 94% yield was achieved for an analog via ester hydrolysis under acidic conditions (HCl, reflux) .

Q. What methodologies are employed to analyze the compound's interaction with biological targets?

- Crystallography : SHELX software refines X-ray structures to map binding modes (e.g., oxadiazole derivatives interacting with bacterial enzymes) .

- Enzyme assays : Measure IC₅₀ values for target inhibition (e.g., antimicrobial activity via bacterial growth assays) .

- Molecular docking : Predict binding affinities using PyMOL or AutoDock, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions may arise from substituent effects or assay conditions. Use the following approach:

Structure-Activity Relationship (SAR) Analysis : Compare substituents’ electronic and steric effects.

Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).

| Substituent | Biological Activity | Reference |

|---|---|---|

| Thiadiazol-5-yl | Antimicrobial (MIC: 2–8 µg/mL) | |

| 4-Chlorophenyl | Antitumor (IC₅₀: 12 µM) | |

| Pyridin-2-yl | Enzyme inhibition (Ki: 0.8 nM) | Inferred from |

Data reconciliation : Use multivariate analysis to isolate variables (e.g., logP, solubility) affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.